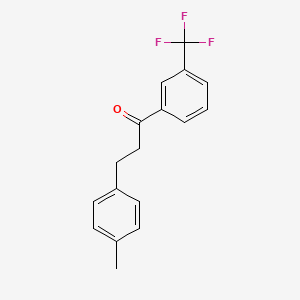

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone involves several chemical reactions and the use of various catalysts and reagents. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 4-methyl- and 4-phenylseleno-1,1,1-trihalo-3-alken-2-ones was reported, which are related to the trifluoromethyl group in the target compound . Additionally, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone was achieved using a palladium catalyst, which could be relevant to the synthesis of substituted propiophenones .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone can be complex, with the presence of multiple functional groups influencing their properties. For example, the fluorinated aromatic diamine monomer mentioned earlier contains a trifluoromethyl group, which is known to impart unique electronic and steric effects . The presence of such groups can affect the overall molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the trifluoromethyl group can be quite diverse. For instance, the synthesis of 3-trihalomethylisoselenazoles from 4-methylseleno-1,1,1-trihalo-3-alken-2-ones demonstrates the potential for cyclization reactions involving trifluoromethyl groups . Moreover, the multiple arylation of 2-hydroxy-2-methylpropiophenone indicates that compounds with a propiophenone core can undergo successive C-C and C-H bond cleavages under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups are often characterized by high thermal stability and solubility in polar organic solvents. For example, the fluorinated polyimides derived from the synthesized diamine exhibited good solubility in solvents like NMP, DMAc, DMF, and m-cresol, and showed excellent thermal stability with high glass transition temperatures . These properties are indicative of the influence that trifluoromethyl and related groups have on the material properties of the compounds they are part of.

科学的研究の応用

Antiandrogen Activity : A series of derivatives including 3-(substituted thio)-2-hydroxypropionanilides and corresponding sulfones and sulfoxides, where R' is methyl or trifluoromethyl, were prepared and tested for antiandrogen activity. Members of the trifluoromethyl series exhibited partial androgen agonist activity, leading to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Molecular Structure Analysis : The crystal and molecular structure of isomers of 3′,4′-difluoro-2-hydroxyiminopropiophenone, showing different biological activities, were studied. The analysis showed trans-oid arrangement of carbonyl and hydroxyimino-groups and the formation of intermolecular O–H⋯O bonds (Allen, Trotter, & Rogers, 1971).

Chemical Synthesis Applications : The compound was used in a palladium-catalyzed reaction with aryl bromides, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones via C-C and C-H bond cleavages (Wakui et al., 2004).

Synthesis of Novel Compounds : The base-catalyzed α-ketol rearrangements of 3,3-Diaryl-2-hydroxypropiophenones were studied, leading to isomeric 1-hydroxypropan-2-ones and novel 4-arylflavan-3-ones (Hall, Ferreira, & Roux, 1980).

Spectroscopic and Quantum Mechanical Investigations : Quantum mechanical calculations and spectroscopic investigations were conducted on a compound with a similar structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. The research provided insights into molecular structure, vibrational frequencies, and non-linear properties (Govindasamy & Gunasekaran, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-7-13(8-6-12)9-10-16(21)14-3-2-4-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBHEDHUHIAGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644138 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone | |

CAS RN |

898769-01-2 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)